2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Core Molecular Architecture

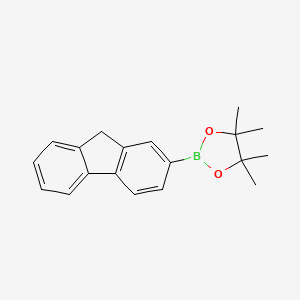

The molecular structure of 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by its distinctive combination of a fluorene aromatic system and a dioxaborolane ring system. The compound possesses the molecular formula C₁₉H₂₁BO₂ with a molecular weight of 292.18 grams per mole. The structural framework consists of a tricyclic fluorene unit connected to a six-membered dioxaborolane ring through a boron-carbon bond at the 2-position of the fluorene system.

The fluorene moiety provides a rigid, planar aromatic foundation that contributes significantly to the compound's stability and electronic properties. The 9H-fluorene backbone maintains its characteristic structure with the methylene bridge at the 9-position, preserving the planarity of the aromatic system while allowing for potential substitution at this position in related derivatives. The dioxaborolane component features four methyl groups attached to the ring carbons, creating a sterically protected environment around the boron center.

The boron atom within the dioxaborolane ring adopts a tetrahedral geometry when coordinated to the two oxygen atoms and the fluorene carbon, representing a significant departure from the trigonal planar geometry observed in free boronic acids. This structural arrangement contributes to the enhanced stability of pinacol esters compared to their corresponding boronic acid precursors. The presence of the pinacol protecting group effectively shields the boron center from atmospheric moisture and other potential degradation pathways.

Table 1: Fundamental Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁BO₂ | |

| Molecular Weight | 292.18 g/mol | |

| Chemical Abstracts Service Number | 922706-40-9 | |

| PubChem Compound Identifier | 56925000 | |

| MDL Number | MFCD16294548 |

Isomerism and Conformational Analysis

The structural analysis of this compound reveals limited isomeric possibilities due to the rigid nature of both the fluorene and dioxaborolane components. The compound exists as a single constitutional isomer with the boron-containing substituent positioned exclusively at the 2-position of the fluorene ring system. The absence of other positional isomers in synthetic preparations demonstrates the regioselectivity of the borylation processes used to generate this compound.

Conformational analysis indicates that the dioxaborolane ring adopts a chair-like conformation similar to cyclohexane derivatives, with the four methyl substituents occupying equatorial positions to minimize steric interactions. The fluorene backbone maintains its characteristic planar geometry, with minimal deviation from planarity due to the electronic delocalization across the aromatic system. Theoretical studies suggest that the boron-carbon bond length connecting the two ring systems measures approximately 1.556 Å, indicating minimal π-bonding contribution between the boron center and the aromatic system.

The conformational stability of the molecule arises from the restricted rotation around the boron-carbon bond due to steric interactions between the dioxaborolane methyl groups and the fluorene hydrogen atoms. This conformational rigidity contributes to the compound's crystalline nature and well-defined melting point characteristics observed in experimental studies. Computational analyses have revealed that alternative conformations involving rotation around the boron-carbon bond are energetically unfavorable due to these steric clashes.

The molecular geometry optimization studies indicate that the compound adopts a conformation where the dioxaborolane ring is positioned to minimize interactions with the fluorene π-system while maintaining optimal orbital overlap for electronic stabilization. This preferred conformation explains the compound's stability under ambient conditions and its resistance to atmospheric degradation compared to related boronic acid derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through multiple nuclei observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the molecular structure and purity of the compound. The dioxaborolane methyl groups appear as a sharp singlet at approximately 1.11 parts per million, integrating for twelve protons, which serves as a diagnostic feature for the pinacol ester functionality.

The aromatic region of the proton nuclear magnetic resonance spectrum displays multiple signals between 7.20-8.15 parts per million, corresponding to the fluorene aromatic protons. The pattern includes overlapping multiplets that reflect the substitution pattern on the fluorene ring system and confirm the 2-substituted regioisomer. The methylene protons at the 9-position of fluorene typically appear as a singlet around 3.8 parts per million, providing additional structural confirmation.

Boron-11 nuclear magnetic resonance spectroscopy yields a characteristic signal at approximately 31.1 parts per million, consistent with tetrahedrally coordinated boron in dioxaborolane environments. This chemical shift provides definitive evidence for the boronic ester structure and distinguishes the compound from related boronic acid derivatives, which typically exhibit signals around 30 parts per million for trigonal boron centers. Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the dioxaborolane carbons at 83.7 parts per million and methyl carbons at 24.9 parts per million.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 1.11 | Singlet | 12H | Dioxaborolane methyls |

| ¹H | 7.20-7.24 | Multiplet | 3H | Aromatic protons |

| ¹H | 8.10-8.15 | Multiplet | 2H | Aromatic protons |

| ¹¹B | 31.1 | Singlet | - | Boron center |

| ¹³C | 24.9 | - | - | Methyl carbons |

| ¹³C | 83.7 | - | - | Dioxaborolane carbons |

Mass spectrometric analysis demonstrates the molecular ion peak at mass-to-charge ratio 292, confirming the molecular weight determination. The fragmentation pattern typically includes loss of the pinacol group, generating characteristic fragment ions that aid in structural elucidation. Alpha cleavage adjacent to the boron center represents a common fragmentation pathway, producing diagnostic ions that confirm the boronic ester structure.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the methyl groups are observed around 2900-3000 wavenumbers. The boron-oxygen stretching vibrations of the dioxaborolane ring contribute to absorptions in the fingerprint region, providing additional structural confirmation.

Physicochemical Properties (Melting Point, Solubility, Stability)

The physicochemical characterization of this compound reveals a melting point range of 76.0 to 80.0 degrees Celsius, indicating good crystalline purity and structural uniformity. Multiple commercial sources report consistent melting point values within this narrow range, suggesting reproducible synthetic methods and purification procedures. The compound typically appears as a white to orange to green powder or crystalline material, with color variations attributable to trace impurities or oxidation products.

Solubility studies demonstrate that the compound exhibits good solubility in methanol and other polar organic solvents. The presence of the organic dioxaborolane protecting group enhances solubility in organic media compared to the corresponding boronic acid, which would be more hydrophilic. This solubility profile makes the compound suitable for various organic synthetic applications where aprotic or polar protic solvents are employed.

Chemical stability represents a key advantage of this boronic acid pinacol ester compared to free boronic acids. The compound demonstrates excellent stability under ambient atmospheric conditions, with no special storage requirements beyond maintenance in cool, dark environments. Room temperature storage is acceptable for extended periods, contrasting with more sensitive organoboron compounds that require inert atmosphere protection. The stability stems from the protection of the boron center by the dioxaborolane ring, which prevents hydrolysis and oxidation reactions that typically degrade free boronic acids.

Thermal stability analysis indicates that the compound maintains structural integrity up to its melting point without significant decomposition. Above the melting point, gradual decomposition may occur, but the compound does not exhibit explosive or hazardous thermal behavior under normal laboratory conditions. The tetrahedral coordination of boron within the dioxaborolane framework contributes to this thermal stability by reducing the reactivity of the boron center.

Table 3: Physicochemical Properties Summary

The compound's resistance to atmospheric moisture represents a significant practical advantage in synthetic applications. Unlike free boronic acids, which readily absorb water and form hydrated species, the pinacol ester maintains its anhydrous state under normal atmospheric humidity conditions. This moisture stability eliminates the need for specialized storage conditions and simplifies handling procedures in synthetic laboratories. Long-term stability studies indicate that properly stored samples retain their chemical integrity and analytical purity for extended periods without detectable degradation.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJQQLZHOADEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718876 | |

| Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922706-40-9 | |

| Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9H-fluorene-2-boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boronic esters or other derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products

Cross-Coupling Products: Biaryl compounds.

Oxidation Products: Alcohols or ketones.

Substitution Products: New boronic esters or derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Role in Carbon-Carbon Bond Formation

This compound is primarily recognized for its utility in Suzuki coupling reactions , which are essential for forming carbon-carbon bonds. Such reactions are pivotal in synthesizing complex organic molecules that are foundational in pharmaceuticals and agrochemicals. The ability of this compound to act as a boron reagent allows chemists to create diverse molecular architectures efficiently .

Medicinal Chemistry

Building Block for Drug Development

In medicinal chemistry, this compound serves as a crucial building block in synthesizing biologically active compounds. Its incorporation into drug candidates enhances the efficiency of drug discovery processes by enabling the rapid assembly of complex structures that may exhibit therapeutic activity .

Materials Science

Fabrication of Advanced Materials

The compound is utilized in the development of advanced materials such as polymers and nanomaterials. These materials have significant applications in electronics (e.g., organic light-emitting diodes), coatings, and other high-performance applications. The unique properties imparted by the dioxaborolane structure facilitate the creation of materials with tailored functionalities .

Analytical Chemistry

Enhancing Detection Techniques

In analytical chemistry, this compound is employed to prepare samples for various analytical techniques. Its application improves the detection and quantification of substances in environmental and biological samples. The ability to form stable complexes with various analytes makes it an excellent choice for enhancing sensitivity and selectivity in analytical assays .

Research and Development

Driving Innovation Across Disciplines

As a versatile reagent in research projects, this compound enables scientists to explore new chemical reactions and mechanisms. Its role in driving innovation spans multiple scientific fields including organic chemistry and materials science .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key reagent in Suzuki coupling reactions for carbon-carbon bond formation |

| Medicinal Chemistry | Building block for synthesizing biologically active drug candidates |

| Materials Science | Used in fabricating advanced materials like polymers and nanomaterials |

| Analytical Chemistry | Improves detection and quantification methods for environmental and biological samples |

| Research & Development | Facilitates exploration of new chemical reactions and mechanisms across various scientific fields |

Wirkmechanismus

The mechanism of action of 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl or vinyl group from the boronic ester to the halide . This process is mediated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Fluorene Core

Alkyl-Substituted Derivatives

- 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Methyl groups at the 9,9-positions of fluorene. Molecular formula: C₂₁H₂₅BO₂; MW: 320.24 g/mol Properties: Enhanced steric protection and solubility in non-polar solvents. Used in coupling reactions with nitrobenzene derivatives (e.g., 468.41 mmol scale synthesis) . Reactivity: Reduced steric hindrance compared to bulkier derivatives, enabling efficient cross-coupling .

- 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Bromo at 7-position and dioctyl chains at 9,9-positions. Molecular formula: C₃₅H₅₂BBrO₂; MW: 595.52 g/mol Applications: Key monomer in chain-growth Suzuki polymerization for polyfluorenes (PDI < 1.2) . Solubility: Dioctyl chains improve solubility in organic solvents, facilitating solution-processed materials .

Aromatic-Substituted Derivatives

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : Phenyl groups at 9,9-positions.

- Molecular formula : C₃₁H₂₉BO₂; MW : 444.38 g/mol

- Properties : High thermal stability (decomposes >200°C) and extended π-conjugation. Used in OLEDs and as a charge-transport material .

- Synthesis : Requires palladium-catalyzed coupling with aryl bromides under anhydrous conditions .

AnthBpin (2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Electronic and Steric Properties

| Compound | Electronic Effect | Steric Bulk | Reactivity in Suzuki Coupling |

|---|---|---|---|

| Target compound | Moderate | Low | High (unhindered fluorene) |

| 9,9-Dimethyl derivative | Electron-donating | Moderate | Moderate |

| 7-Bromo-dioctyl derivative | Electron-withdrawing (Br) | High | Low (steric hindrance) |

| 9,9-Diphenyl derivative | Neutral | High | Low (bulky substituents) |

Biologische Aktivität

2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its potential applications in organic synthesis and medicinal chemistry. This compound's unique structure allows it to participate in various biological activities, making it a subject of interest in research.

- Molecular Formula : C21H25BO2

- Molecular Weight : 320.239 g/mol

- CAS Number : 569343-09-5

- Melting Point : 136°C

- Purity : ≥98.0% (HPLC)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Properties

- Studies have indicated that boron compounds exhibit anticancer activity through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. Research has shown that derivatives of dioxaborolane can enhance the efficacy of chemotherapeutic agents by acting as potent adjuvants.

-

Antimicrobial Activity

- Compounds containing boron have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains through disruption of their cellular processes.

-

Enzyme Inhibition

- The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can affect drug metabolism and pharmacokinetics, which is crucial for drug development.

Anticancer Activity

A study published in ACS Omega explored the synthesis of related compounds and their effects on cancer cell lines. The findings indicated that derivatives of dioxaborolanes showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Dioxaborolane Derivative A | MCF-7 | 15 |

| Dioxaborolane Derivative B | PC-3 | 20 |

| This compound | MCF-7 | 18 |

Antimicrobial Activity

In a separate study focusing on antimicrobial properties, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound exhibits moderate antibacterial activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production in cancer cells leading to oxidative damage.

- Enzyme Interaction : It potentially interacts with enzymes involved in DNA synthesis and repair mechanisms.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G1/S phase in cancer cells.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation using palladium catalysts. A common method involves reacting fluorene derivatives with bis(pinacolato)diboron (B₂pin₂) under reflux conditions with potassium carbonate (K₂CO₃) in acetonitrile (MeCN), yielding ~40–55% after purification by column chromatography . Alternative protocols may employ UiO-Co metal-organic frameworks as catalysts, achieving yields up to 83% under milder conditions .

Key Reaction Conditions :

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| B₂pin₂, K₂CO₃ | MeCN | Reflux | 40–55% |

| UiO-Co | Toluene | Ambient | 83% |

Q. How is this compound characterized post-synthesis?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, ¹¹B) and single-crystal X-ray diffraction . For example, X-ray crystallography reveals a planar fluorenyl group with a dioxaborolane ring torsion angle of 3.4°, confirming steric stabilization by tetramethyl substituents . ¹¹B NMR typically shows a peak at δ ~30 ppm, consistent with sp²-hybridized boron .

Q. What are its primary applications in organic synthesis?

The compound serves as a key intermediate in Miyaura-Suzuki cross-coupling reactions to construct biaryl systems, critical for synthesizing conjugated polymers and pharmaceuticals . It also acts as a boronate ester precursor in C–H borylation for functionalizing aromatic substrates .

Advanced Research Questions

Q. How can researchers address low regioselectivity in C–H borylation reactions involving this compound?

Competing ortho/para isomer formation (e.g., 26% yield for a-isomer vs. trace b-isomer in chlorotoluene borylation ) can be mitigated by:

- Steric directing groups : Bulky substituents on the substrate enforce para-selectivity.

- Catalyst tuning : Iridium catalysts with chelating ligands (e.g., dtbpy) improve selectivity.

- Solvent optimization : Non-polar solvents (hexane) reduce kinetic competition between pathways.

Q. What strategies resolve contradictions in catalytic efficiency for ketone reductions using pinacolborane derivatives?

Discrepancies in NaOt-Bu-catalyzed reductions (e.g., variable yields in THF vs. benzene ) arise from solvent-dependent equilibria of trialkoxyborohydride intermediates. Methodological adjustments include:

- Solvent screening : Benzene stabilizes the active hydride species better than THF.

- In situ monitoring : ¹¹B NMR tracks boron species to identify optimal reaction windows.

- Additive use : Lewis acids (e.g., MgCl₂) shift equilibria toward active intermediates.

Q. How can sensitive functional groups (e.g., fluorinated or cyano groups) be preserved during derivatization?

Fluorinated analogs (e.g., 3-fluoro-4-borylated anilines ) require:

- Low-temperature reactions : Avoid dehydrohalogenation or protodeboronation.

- Protecting groups : Boc-protected amines stabilize boronate esters during coupling .

- Mild bases : Use Cs₂CO₃ instead of K₂CO₃ to prevent nucleophilic attack on CN or F substituents .

Data Contradiction Analysis

Example Issue : Divergent yields in Miyaura-Suzuki couplings (40–83% ).

Resolution :

- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve turnover in sterically hindered systems.

- Purification challenges : Column chromatography may underestimate yields due to boronate ester hydrolysis; LC-MS quantification provides more accurate assessments.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.